molecular formula C13H21ClN2O2 B7928911 N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928911
M. Wt: 272.77 g/mol
InChI Key: MKMWSESVJKEDME-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a cyclohexyl ring, and a chloroacetamide moiety, making it an interesting subject for chemical studies due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. One common method includes:

    Formation of Cyclopropyl Intermediate: Cyclopropyl intermediates can be synthesized via the Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.

    Cyclohexyl Intermediate Preparation: Cyclohexyl intermediates can be prepared through hydrogenation of benzene or via Grignard reactions involving cyclohexanone.

    Coupling Reactions: The cyclopropyl and cyclohexyl intermediates are then coupled using amide bond formation techniques, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new amide or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Amide or thioether derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclopropyl-amino)-cyclohexyl]-acetamide
  • N-[2-(Acetyl-amino)-cyclohexyl]-2-chloro-acetamide
  • N-[2-(Cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Uniqueness

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to the presence of both the acetyl-cyclopropyl and chloroacetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2/c1-9(17)16(10-6-7-10)12-5-3-2-4-11(12)15-13(18)8-14/h10-12H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMWSESVJKEDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCCC2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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